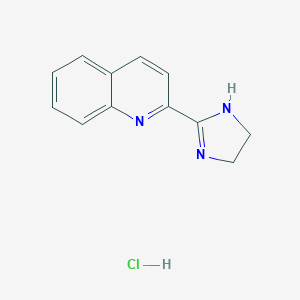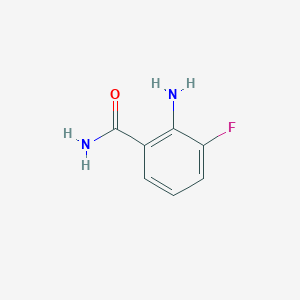![molecular formula C10H16O B067121 Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI) CAS No. 186366-28-9](/img/structure/B67121.png)
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI) is a chemical compound that belongs to the bicyclic terpenoid family. It is a colorless to pale yellow liquid with a strong odor, and its chemical formula is C10H16O. This compound has been widely studied in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) is not fully understood. However, it is believed to act by inhibiting the growth and replication of microorganisms such as bacteria, fungi, and viruses.
Biochemical And Physiological Effects
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) has been found to have several biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which can help protect cells against oxidative stress. This compound has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) in lab experiments is its wide range of potential applications. This compound can be used in various fields, including microbiology, biochemistry, and pharmacology. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the laboratory.
Future Directions
There are several future directions for research on Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI). One direction is to further investigate its potential use as a natural antimicrobial agent in the food and cosmetic industries. Another direction is to study its potential use as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
The synthesis of Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) can be achieved through several methods. One of the most common methods is the oxidation of the corresponding alcohol using a suitable oxidizing agent. Another method involves the reaction of 2-methyl-1,3-cyclohexadiene with ethyl vinyl ketone in the presence of a Lewis acid catalyst. The yield of this compound can vary depending on the synthesis method used.
Scientific Research Applications
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI))-[partial]-(9CI) has been extensively studied in the scientific community due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antiviral activities. This compound has also been studied for its potential use as a flavoring agent and fragrance in the food and cosmetic industries.
properties
CAS RN |
186366-28-9 |
|---|---|
Product Name |
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI) |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1R,5R)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h6-9H,3-5H2,1-2H3/t7?,8-,9-/m1/s1 |
InChI Key |
OOCLVMCVOWKECB-CFCGPWAMSA-N |
Isomeric SMILES |
CC1([C@@H]2CCC([C@H]1C2)C=O)C |
SMILES |
CC1(C2CCC(C1C2)C=O)C |
Canonical SMILES |
CC1(C2CCC(C1C2)C=O)C |
synonyms |
Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



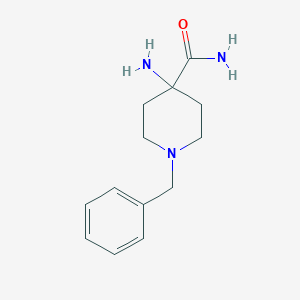
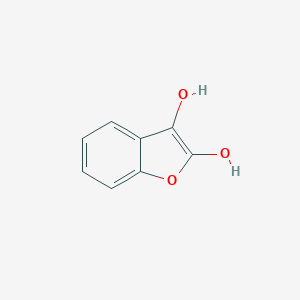
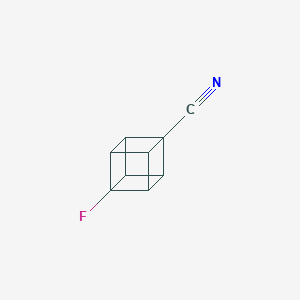
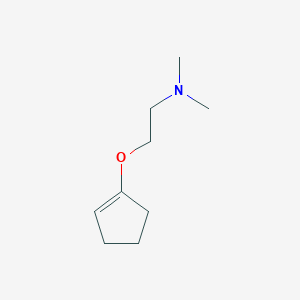
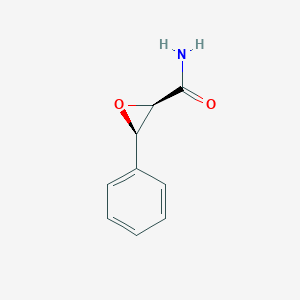
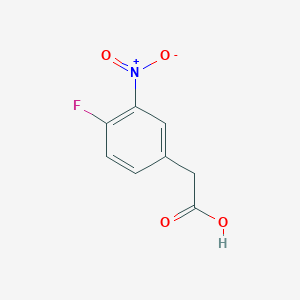
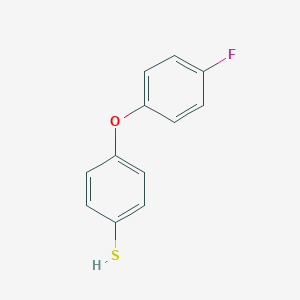
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
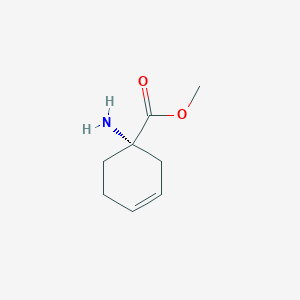
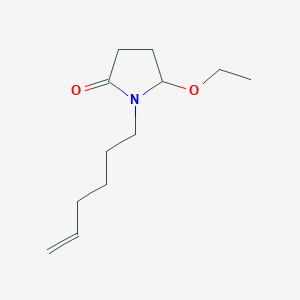
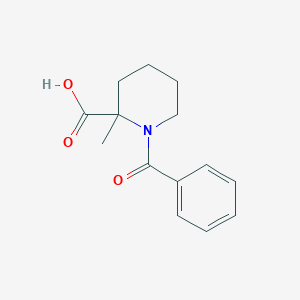
![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
